Welcome to the BenchChem Online Store!
molecular formula C7H10N2O3 B8780840 ethyl (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate CAS No. 88550-16-7

ethyl (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate

Cat. No. B8780840
M. Wt: 170.17 g/mol
InChI Key: PQKVTISYHNBZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915267B2

Procedure details

To a solution of diethyl 3-oxopentanedioate (26.0 g, 129 mmol) in EtOH (250 mL) was added hydrazine (4.38 g, 129 mmol) at room temperature, and the mixture was stirred at 80° C. for 3 hr. The reaction mixture was concentrated under reduced pressure, and the residue was crystallized from diethyl ether-hexane to give the title compound as a white powder (9.79 g, 45%).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:3][C:4](OCC)=[O:5].[NH2:15][NH2:16]>CCO>[O:5]=[C:4]1[NH:16][NH:15][C:2]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3]1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
O=C(CC(=O)OCC)CC(=O)OCC
Name
Quantity
4.38 g
Type
reactant
Smiles
NN
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from diethyl ether-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1C=C(NN1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.79 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.